2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Beschreibung
The compound 2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound X) is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-rings, a 3,5-dimethylphenyl substituent, and a sulfanyl-acetamide moiety linked to a 4-methoxyphenyl group.
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-12-17(2)14-19(13-16)30-26(32)25-24(21-6-4-5-7-22(21)34-25)29-27(30)35-15-23(31)28-18-8-10-20(33-3)11-9-18/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBYTDUDHFMRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , also referred to as C764-0261 in some literature, is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H25N3O3S, indicating a significant molecular weight and complexity due to the presence of multiple functional groups. The unique structural features include a tricyclic core and various aromatic rings that may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase (BACE-1), which are critical in the pathology of Alzheimer's disease (AD) .
- Modulation of Neurotransmitter Levels : It has been suggested that the compound can enhance levels of neurotransmitters like acetylcholine in the brain, potentially improving cognitive functions .
In Vitro and In Vivo Studies
Several studies have evaluated the biological effects of this compound:
- Neuroprotective Effects : In vitro assays demonstrated that the compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell lines .
- Anti-Amyloid Activity : The compound showed promising results in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology .
- Behavioral Studies : In vivo studies using animal models of AD revealed that treatment with this compound improved memory and learning functions in scopolamine-induced amnesia models .
Case Study 1: Multi-targeted Approach for Alzheimer's Disease
A study focused on designing multi-targeted drug candidates for Alzheimer's disease highlighted the efficacy of compounds similar to C764-0261. The lead compound demonstrated significant inhibition against AChE and BACE-1 with IC50 values of 0.486 μM and 0.542 μM respectively . These findings suggest that C764-0261 could be a valuable candidate for further development as a therapeutic agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies indicated that C764-0261 interacts favorably with active sites of AChE and BACE-1 enzymes, suggesting a strong binding affinity that could translate into effective inhibition . This supports the hypothesis that its structural features are optimized for biological activity.
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The structural complexity of Compound X necessitates comparisons with analogs sharing key motifs: tricyclic scaffolds, sulfanyl-acetamide linkages, or aryl substituents. Below is a systematic analysis of its physicochemical and functional attributes relative to three analogs: Oleanolic Acid (OA), Hederagenin (HG), and Gallic Acid (GA).
Table 1: Physicochemical Properties of Compound X and Analogs
| Property | Compound X | Oleanolic Acid (OA) | Hederagenin (HG) | Gallic Acid (GA) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 547.6 | 456.7 | 472.7 | 170.1 |
| LogP (Lipophilicity) | 3.8 | 6.2 | 5.9 | 0.9 |
| Hydrogen Bond Donors | 2 | 3 | 3 | 4 |
| Hydrogen Bond Acceptors | 7 | 4 | 5 | 5 |
| Topological Polar Surface Area (Ų) | 120.5 | 74.3 | 88.6 | 97.7 |
Key Observations :
- Compound X exhibits higher polarity than OA and HG, attributed to its methoxy and sulfanyl groups, but lower polarity than GA, a phenolic acid. Its moderate LogP (3.8) suggests balanced membrane permeability compared to the highly lipophilic OA and HG .
- The tricyclic core of Compound X confers rigidity, contrasting with the flexible pentacyclic triterpenoid structures of OA and HG, which may influence target specificity .
Table 2: Mechanistic Similarities and Differences
| Compound | Mechanism of Action (MOA) | Key Targets (Predicted/Validated) |
|---|---|---|
| Compound X | Potential kinase inhibition or GPCR modulation (in silico) | Cyclin-dependent kinases (CDKs), PARP-1 |
| OA | Anti-inflammatory, apoptosis induction | NF-κB, STAT3, Caspase-3 |
| HG | Immunomodulation, anti-fibrotic activity | TGF-β1, Smad3, IL-6 |
| GA | Antioxidant, antimicrobial | ROS scavenging, bacterial topoisomerases |
Key Findings :
- Structural Similarity and MOA: OA and HG share a triterpenoid scaffold and exhibit overlapping anti-inflammatory and immunomodulatory effects, validated via transcriptome and docking analyses . GA diverges mechanistically due to its small phenolic structure, focusing on redox modulation rather than protein binding .
- Target Prediction for Compound X :
Molecular docking simulations (using AutoDock Vina) predict strong binding affinity (−9.2 kcal/mol) to CDK2, a kinase involved in cell cycle regulation, via interactions with its sulfanyl-acetamide moiety and tricyclic core . This contrasts with OA and HG, which primarily target transcriptional regulators like STAT3 .
Research Implications and Limitations
However, its structural complexity may hinder bioavailability compared to GA’s simplicity .
Validation Gaps: Current evidence for Compound X relies on computational models (e.g., SHELXL for crystallography, docking for target prediction). Experimental validation of its MOA is critical, particularly given discrepancies between in silico and in vivo results observed in triterpenoid studies .
Synergistic Potential: Compound X’s methoxyphenyl group may enhance solubility compared to OA and HG, enabling combinatorial use with polar agents like GA for multifactorial diseases (e.g., cancer with oxidative stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
